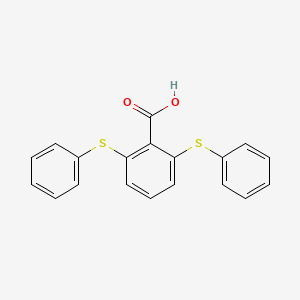
2,6-Bis(phenylsulfanyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(phenylsulfanyl)benzoic acid is an organic compound with the molecular formula C19H14O2S2 It is characterized by the presence of two phenylsulfanyl groups attached to the 2 and 6 positions of a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(phenylsulfanyl)benzoic acid typically involves the introduction of phenylsulfanyl groups to a benzoic acid derivative. One common method is the reaction of 2,6-dihalobenzoic acid with thiophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,6-Bis(phenylsulfanyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl groups, typically using reducing agents such as lithium aluminum hydride.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Substitution: Thiophenol, potassium carbonate, dimethylformamide (DMF) as solvent.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzoic acid derivatives without phenylsulfanyl groups.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
科学的研究の応用
2,6-Bis(phenylsulfanyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and inhibition, particularly those involving sulfur-containing functional groups.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2,6-Bis(phenylsulfanyl)benzoic acid largely depends on its interactions with other molecules. The phenylsulfanyl groups can engage in various types of chemical interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets, such as enzymes or receptors.
類似化合物との比較
Similar Compounds
2,6-Bis(trifluoromethyl)benzoic acid: Similar in structure but with trifluoromethyl groups instead of phenylsulfanyl groups.
2,6-Dihalobenzoic acids: Compounds with halogen atoms at the 2 and 6 positions.
2,6-Dimethylbenzoic acid: Contains methyl groups instead of phenylsulfanyl groups.
Uniqueness
2,6-Bis(phenylsulfanyl)benzoic acid is unique due to the presence of phenylsulfanyl groups, which impart distinct chemical properties and reactivity. These groups can participate in specific interactions and reactions that are not possible with other substituents, making this compound valuable for specialized applications in research and industry.
特性
CAS番号 |
13224-86-7 |
|---|---|
分子式 |
C19H14O2S2 |
分子量 |
338.4 g/mol |
IUPAC名 |
2,6-bis(phenylsulfanyl)benzoic acid |
InChI |
InChI=1S/C19H14O2S2/c20-19(21)18-16(22-14-8-3-1-4-9-14)12-7-13-17(18)23-15-10-5-2-6-11-15/h1-13H,(H,20,21) |
InChIキー |
GYTLFXNSVIMCLS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC2=C(C(=CC=C2)SC3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



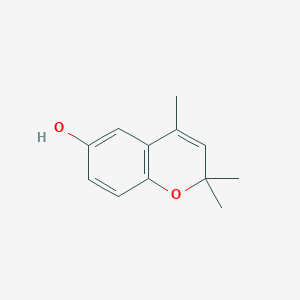
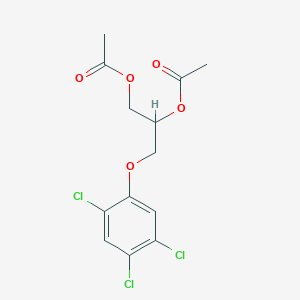
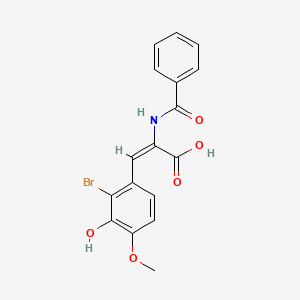

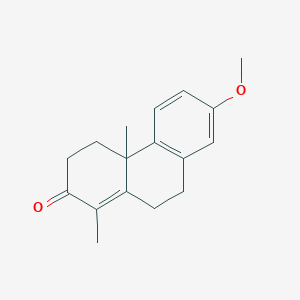
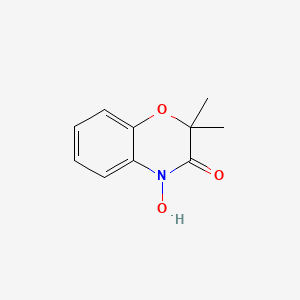
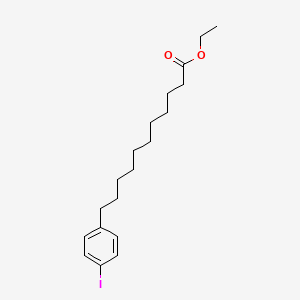
![N-[3-(1-butyl-4,5-diphenyl-imidazol-2-yl)sulfanylpropyl]-2-phenoxy-acetamide](/img/structure/B14727269.png)
![1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane](/img/structure/B14727277.png)

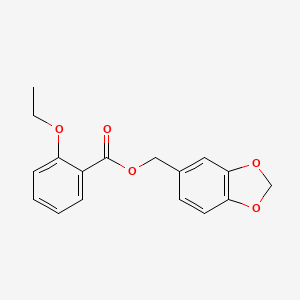
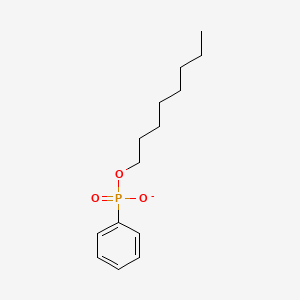
![4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14727293.png)
